2,4-Dihydroxylamino-6-nitrotoluene

Descripción

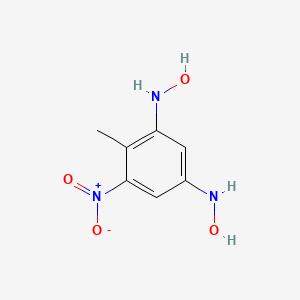

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C7H9N3O4 |

|---|---|

Peso molecular |

199.16 g/mol |

Nombre IUPAC |

N-[3-(hydroxyamino)-4-methyl-5-nitrophenyl]hydroxylamine |

InChI |

InChI=1S/C7H9N3O4/c1-4-6(9-12)2-5(8-11)3-7(4)10(13)14/h2-3,8-9,11-12H,1H3 |

Clave InChI |

CJOXQEXJXBLWDP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])NO)NO |

SMILES canónico |

CC1=C(C=C(C=C1[N+](=O)[O-])NO)NO |

Origen del producto |

United States |

Synthetic and Biosynthetic Pathways of 2,4 Dihydroxylamino 6 Nitrotoluene

Chemical Synthesis Methodologies

While direct chemical synthesis of 2,4-Dihydroxylamino-6-nitrotoluene is not a common focus, its formation is a key step in the reduction of TNT.

Catalytic processes, often mimicking biological systems, can be employed to transform TNT. These methods utilize catalysts to facilitate the reduction of the nitro groups on the TNT molecule. For instance, the reduction of TNT can be catalyzed by enzymes in vitro, providing a controlled environment for studying the formation of intermediates like this compound.

The primary precursor for the formation of this compound is 2,4,6-trinitrotoluene (B92697) (TNT). The transformation follows a stepwise reduction of the nitro groups. The initial reduction of TNT typically yields monohydroxylamino derivatives, namely 2-hydroxylamino-4,6-dinitrotoluene (B1238210) (2HA46DNT) and 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4HA26DNT). nih.govnih.govasm.org These intermediates are then further reduced to form this compound. nih.govnih.govasm.org

Microbial Formation Mechanisms

Microorganisms play a crucial role in the environmental fate of TNT, with many bacterial strains capable of transforming it into various metabolites, including this compound.

The microbial transformation of TNT predominantly involves the reduction of its nitro groups under anaerobic or anoxic conditions. nitrate.comnih.gov This process is a key detoxification pathway, as the initial reduction products are generally less toxic than TNT itself. The formation of this compound is a significant step in this reductive pathway. nih.govnih.govasm.orgnih.gov

Several bacterial strains have been identified for their ability to reduce TNT.

Clostridium acetobutylicum : This strictly anaerobic bacterium is known to transform TNT, leading to the accumulation of hydroxylamino intermediates, specifically 4-hydroxylamino-2,6-dinitrotoluene and subsequently this compound. nih.govresearchgate.net The transformation is particularly rapid during the acidogenic phase of growth. nih.govnih.gov

Pseudomonas pseudoalcaligenes : Strain JS52 of this bacterium, which can utilize nitrobenzene (B124822) as a sole source of carbon, nitrogen, and energy, has been shown to transform TNT. asm.org It catalyzes the transient formation of 4-hydroxylamino-2,6-dinitrotoluene, which can be further metabolized. asm.org An aerobic TNT-degrading Pseudomonas sp. strain TM15 has also been observed to produce this compound, particularly under low-oxygen conditions. nih.gov

| Bacterial Strain | Key Findings in TNT Transformation | Observed Intermediates |

|---|---|---|

| Clostridium acetobutylicum | Transforms TNT to hydroxylamino intermediates, especially during the acidogenic growth phase. nih.govnih.gov | 4-hydroxylamino-2,6-dinitrotoluene, this compound. nih.gov |

| Pseudomonas pseudoalcaligenes JS52 | Utilizes enzymes from the nitrobenzene degradation pathway to transform TNT. asm.org | 4-hydroxylamino-2,6-dinitrotoluene. asm.org |

| Pseudomonas sp. strain TM15 | An aerobic degrader that produces this compound under anoxic conditions. nih.gov | Hydroxylamino-dinitrotoluenes, this compound. nih.gov |

The microbial reduction of TNT is facilitated by specific enzymes.

Carbon Monoxide Dehydrogenase (CODH) : Purified CO dehydrogenase from Clostridium thermoaceticum has been shown to catalyze the transformation of TNT. nih.govasm.org In the presence of carbon monoxide, this enzyme reduces TNT to its monohydroxylamino derivatives, which are then converted to this compound. nih.govasm.orgresearchgate.net

Nitroreductases : These enzymes are crucial for the reduction of nitroaromatic compounds. oup.comresearchgate.net Type I nitroreductases, which are oxygen-insensitive, are found in many enteric bacteria and catalyze the reduction of nitro groups on a variety of compounds, including TNT. nih.govcdnsciencepub.comresearchgate.net They facilitate the transfer of electrons from NAD(P)H to the nitro groups, leading to the formation of nitroso and subsequently hydroxylamino intermediates. oup.com An Fe-only hydrogenase in Clostridium acetobutylicum has also been identified as a primary catalyst for reducing TNT to hydroxylamines. nih.gov

| Enzyme | Source Organism | Function in TNT Reduction | Key Intermediates Formed |

|---|---|---|---|

| Carbon Monoxide Dehydrogenase (CODH) | Clostridium thermoaceticum | Catalyzes the CO-dependent reduction of TNT. nih.govasm.org | 2-hydroxylamino-4,6-dinitrotoluene, 4-hydroxylamino-2,6-dinitrotoluene, this compound. nih.govasm.org |

| Nitroreductases (Type I) | Enteric bacteria (e.g., Enterobacter cloacae) | Catalyze the oxygen-insensitive reduction of nitro groups. nih.govcdnsciencepub.comresearchgate.net | Nitroso and hydroxylamino derivatives. oup.com |

| Fe-only Hydrogenase | Clostridium acetobutylicum | Primary catalyst for reducing TNT nitro substituents to hydroxylamines. nih.gov | 2-hydroxylamino-4,6-dinitrotoluene, 4-hydroxylamino-2,6-dinitrotoluene, this compound. nih.gov |

Formation from Dinitrotoluene Isomers

The biotransformation of dinitrotoluene (DNT) isomers, particularly 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene (B127279), can lead to the formation of this compound. This process is primarily observed in anaerobic microbial metabolism, where the nitro groups of the DNT are sequentially reduced.

Microorganisms play a crucial role in the reductive transformation of nitroaromatic compounds. Under anaerobic conditions, certain bacteria can reduce the nitro groups of DNT to hydroxylamino groups. This biotransformation is a key step in the degradation pathway of these compounds.

Research has shown that the anaerobic bacterium Clostridium acetobutylicum is capable of transforming both 2,4-dinitrotoluene and 2,6-dinitrotoluene. The metabolic pathway involves the initial reduction of one nitro group to a hydroxylamino group, forming hydroxylaminonitrotoluene. Subsequent reduction of the second nitro group leads to the formation of dihydroxylaminotoluene intermediates. osti.gov Specifically, in the case of 2,4,6-trinitrotoluene (TNT) metabolism by C. acetobutylicum, this compound has been identified as a significant intermediate. nih.gov This suggests a similar pathway for dinitrotoluene isomers.

The stability of the resulting dihydroxylamino compounds is a significant factor. Dihydroxylaminotoluenes have been found to be unstable and can decompose rapidly, especially in the presence of oxygen. osti.gov This instability can complicate their detection and analysis in environmental and laboratory settings.

The table below summarizes the microbial transformation of dinitrotoluene isomers and related compounds to hydroxylamino intermediates.

| Precursor Compound | Transforming Microorganism | Key Intermediate(s) |

| 2,4-Dinitrotoluene | Clostridium acetobutylicum | Hydroxylaminonitrotoluenes, Dihydroxylaminotoluenes |

| 2,6-Dinitrotoluene | Clostridium acetobutylicum | Hydroxylaminonitrotoluenes, Dihydroxylaminotoluenes |

| 2,4,6-Trinitrotoluene | Clostridium acetobutylicum | 4-Hydroxylamino-2,6-dinitrotoluene, this compound |

Chemical Reactivity and Transformation Mechanisms of 2,4 Dihydroxylamino 6 Nitrotoluene

Intramolecular Rearrangement Reactions

Intramolecular rearrangements are pivotal in the transformation of hydroxylamino aromatic compounds. The Bamberger rearrangement, a classic example, involves the acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols. In the context of 2,4-dihydroxylamino-6-nitrotoluene, the potential for such rearrangements is a subject of scientific investigation, particularly in biological systems where enzymatic activities can mimic acid catalysis.

The Bamberger Rearrangement Pathway

The Bamberger rearrangement typically involves the protonation of a hydroxylamino group, followed by the loss of a water molecule to form a nitrenium ion intermediate. This intermediate is then attacked by a nucleophile, which, in the case of an intramolecular reaction, is often a water molecule, leading to the formation of a hydroxyl group on the aromatic ring.

While the classic acid-catalyzed Bamberger rearrangement is a cornerstone of organic chemistry, its direct observation for this compound is not extensively documented. However, enzymatic transformations that mirror the outcome of a Bamberger-type rearrangement have been observed for related compounds. For instance, Pseudomonas pseudoalcaligenes JS52 is capable of growing on nitrobenzene (B124822) through a pathway that involves the enzymatic rearrangement of the resulting hydroxylamine (B1172632). nih.gov

Conversely, in studies involving the anaerobic biotransformation of 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene (B127279) by Clostridium acetobutylicum, the formation of dihydroxylaminotoluene intermediates was noted, but their subsequent rearrangement was not observed under the experimental conditions. osti.gov This suggests that the occurrence of a Bamberger-like rearrangement for dihydroxylamino derivatives may be highly dependent on the specific microbial species and the enzymatic machinery it possesses.

Characterization of Rearrangement Products (e.g., Phenolic Amines)

The characteristic products of a Bamberger rearrangement are phenolic amines. In the case of this compound, a hypothetical rearrangement would lead to the formation of aminophenolic derivatives. While direct evidence for the Bamberger rearrangement of this specific compound is limited, studies on the transformation of related compounds provide insights into the potential products.

In experiments with anaerobic sludge, the aeration or acidification of a culture medium containing 2,4,6-triaminotoluene (B1203909) (a downstream reduction product of this compound) resulted in the formation of hydroxy-diaminotoluenes and dihydroxy-aminotoluenes. nih.gov Although not formed directly from a Bamberger rearrangement of this compound, the generation of these phenolic amines highlights the susceptibility of the aromatic ring to hydroxylation under certain conditions.

The Eawag-BBD (Biocatalysis/Biodegradation Database) lists a potential transformation of this compound to 2-amino-5-hydroxyl-4-hydroxylamino-6-nitrotoluene, which represents the formation of a phenolic amine derivative through an oxidative process rather than a classical rearrangement. ethz.ch

Reduction and Oxidation Reactions

Reduction and oxidation reactions are the primary routes for the transformation of this compound, especially in biological systems. These reactions lead to a variety of derivatives, some of which are steps in detoxification pathways, while others can be stable, dead-end metabolites.

Further Reduction to Diamino and Triamino Derivatives

This compound is a key intermediate in the stepwise reduction of 2,4,6-trinitrotoluene (B92697) (TNT). The hydroxylamino groups can be further reduced to amino groups. In cell extracts of Clostridium acetobutylicum, the transformation of dihydroxylaminotoluene was observed to proceed to aminohydroxylaminotoluenes and eventually to diaminotoluenes. osti.gov

The comprehensive reduction pathway of TNT under anaerobic conditions ultimately leads to the formation of 2,4,6-triaminotoluene (TAT). nih.gov This process involves the sequential reduction of the nitro groups to hydroxylamino groups, followed by the reduction of the hydroxylamino groups to amino groups. Therefore, this compound is a precursor to compounds such as 4-amino-2-hydroxylamino-6-nitrotoluene (B1241501) and subsequently 2,4-diamino-6-nitrotoluene (B1208478). ethz.ch

The following table summarizes the key reduction products originating from this compound.

| Precursor | Reduction Product | Organism/Condition |

| This compound | Aminohydroxylaminotoluenes | Clostridium acetobutylicum cell extracts |

| Aminohydroxylaminotoluenes | Diaminotoluenes | Clostridium acetobutylicum cell extracts |

| This compound | 4-Amino-2-hydroxylamino-6-nitrotoluene | Eawag-BBD pathway |

| 4-Amino-2-hydroxylamino-6-nitrotoluene | 2,4-Diamino-6-nitrotoluene | Inferred from reduction pathways |

| 2,4-Diamino-6-nitrotoluene | 2,4,6-Triaminotoluene | Anaerobic sludge |

Oxidative Transformations and Byproduct Formation

Oxidative transformations of this compound can also occur, leading to different sets of byproducts. One documented oxidative transformation is the formation of 2-amino-5-hydroxyl-4-hydroxylamino-6-nitrotoluene. ethz.ch This reaction introduces a hydroxyl group onto the aromatic ring, a common step in the microbial degradation of aromatic compounds.

Dihydroxylaminotoluenes have been found to be unstable and decompose rapidly upon exposure to oxygen. osti.gov This instability can lead to a complex mixture of oxidative byproducts. The oxidation of related nitrotoluenes has been studied with strong oxidants like permanganate, ozone, and chlorine, which can degrade the aromatic ring or modify the substituents. cdc.govresearchgate.net For instance, 2,4-dinitrotoluene is more susceptible to degradation by ozone and chlorine compared to its 2,6-isomer. cdc.gov

Interactions with Biological and Environmental Matrices

As a xenobiotic metabolite, this compound's fate is intrinsically linked to its interactions with biological and environmental systems. nih.gov It is primarily formed through the microbial transformation of TNT, a widespread environmental contaminant. nih.govresearchgate.net

The transformation of TNT by Pseudomonas pseudoalcaligenes JS52 leads to the accumulation of this compound under anaerobic conditions. nih.gov In anaerobic sludge, the reduction of TNT proceeds through hydroxylamino and dihydroxylamino intermediates to form triaminotoluene, which is considered a dead-end metabolite as it does not appear to be further mineralized. nih.gov

The stability and mobility of this compound and its parent compounds in soil and water are influenced by various factors. The parent dinitrotoluenes are slightly mobile in soil and can be degraded by sunlight and bacteria. epa.gov The degradation of nitrotoluenes in aquatic systems can be enhanced by the presence of humic substances through indirect photolysis. cdc.gov The rapid decomposition of dihydroxylaminotoluenes in the presence of oxygen suggests a short half-life in aerobic environments, complicating the assessment of their ultimate fate in remediation processes. osti.gov

Reactivity with Biomass Components (e.g., Proteins, Thiols)

The hydroxylamino groups of this compound are highly reactive and prone to oxidation, making the molecule a potent agent for covalent modification of biological macromolecules such as proteins and thiols. These reactions are central to the compound's biological effects and its detoxification pathways.

Arylhydroxylamines can undergo oxidation to form highly reactive nitrosoarene intermediates. These electrophilic species can then readily react with nucleophilic residues on proteins, most notably the sulfhydryl (thiol) groups of cysteine residues. This process, known as covalent binding or adduction, can alter the structure and function of the affected proteins.

The reaction with thiols, such as the ubiquitous antioxidant glutathione (B108866) (GSH), is a critical detoxification pathway. The hydroxylamino groups can react with the thiol group of GSH, leading to the formation of a glutathionylated conjugate. This reaction is often enzyme-catalyzed by glutathione S-transferases (GSTs). The resulting conjugate is more water-soluble and can be more readily excreted from biological systems.

While specific kinetic data for the reaction of this compound with proteins and thiols are not extensively documented in publicly available literature, the general reactivity of arylhydroxylamines and related nitroaromatic compounds provides a strong basis for understanding these interactions. For instance, studies on the enzymatic transformation of 2,4,6-trinitrotoluene (TNT) have shown that its reduction products, which include hydroxylamino derivatives, readily form conjugates with glutathione.

The table below summarizes the expected reactivity of this compound with key biomass components based on the known reactivity of analogous compounds.

| Interacting Biomolecule | Reactive Site on Biomolecule | Type of Reaction | Potential Product |

| Proteins | Cysteine (thiol group), Histidine, Lysine | Nucleophilic attack on oxidized intermediates | Covalently modified protein |

| Glutathione (GSH) | Thiol group | Nucleophilic substitution/addition | Glutathione conjugate |

| Cysteine | Thiol group | Nucleophilic attack | Cysteine conjugate |

Interactive Data Table: Reactivity of this compound with Biomass Components

Covalent Binding to Humic Substances and Organic Matter

In the environment, this compound can be effectively sequestered through covalent binding to humic substances and other forms of soil and sediment organic matter. This process is a crucial mechanism for the long-term immobilization of nitroaromatic contaminants, reducing their bioavailability and potential toxicity.

Humic substances are complex, heterogeneous macromolecules rich in various functional groups, including phenolic, carboxylic, and quinone moieties. The hydroxylamino groups of this compound can react with these functional groups through several mechanisms:

Nucleophilic Addition: The hydroxylamino groups can act as nucleophiles and attack electrophilic sites on the humic structure, such as quinone moieties. This results in the formation of stable covalent bonds.

Condensation Reactions: The hydroxylamino groups can undergo condensation reactions with carbonyl groups present in the humic substances, leading to the formation of imine or other cross-linked structures.

Radical Coupling: Abiotic or microbially-mediated oxidation of the hydroxylamino groups can generate free radicals that can then couple with radical sites on the humic molecules.

Studies on the transformation of TNT and dinitrotoluenes (DNTs) have demonstrated that their reduced intermediates, including amino and likely hydroxylamino derivatives, are the primary species involved in covalent binding to soil organic matter. This binding significantly reduces the extractability and mobility of these compounds in the soil environment. The formation of these bound residues is considered a form of natural attenuation.

The table below outlines the key reactive components of humic substances and the nature of their interaction with this compound.

| Humic Substance Component | Type of Functional Group | Predominant Reaction Mechanism |

| Quinone Moieties | Carbonyl | Nucleophilic Addition |

| Phenolic Groups | Hydroxyl | Hydrogen Bonding, Potential for Radical Coupling |

| Carboxylic Acids | Carboxyl | Hydrogen Bonding, Potential for Esterification |

| Aliphatic Chains | Alkyl | Hydrophobic Partitioning |

Interactive Data Table: Covalent Binding of this compound to Humic Substances

Note: The extent and rate of these reactions depend on various environmental factors such as pH, redox potential, and the specific composition of the humic substances.

Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques

Separation and detection of TNT and its metabolites are commonly performed using chromatographic methods. High-performance liquid chromatography (HPLC) is a frequently employed technique, often utilizing C18 or specialized columns for the separation of nitroaromatic compounds. nih.govrsc.org While general methodologies for analyzing TNT transformation products exist, specific retention times and optimized HPLC conditions solely for the isolation and quantification of 2,4-dihydroxylamino-6-nitrotoluene are not specified in the available research.

Similarly, while liquid chromatography-mass spectrometry (LC-MS) is cited as a key technique for identifying TNT metabolites in environmental and biological samples, detailed mass spectra and fragmentation patterns specific to this compound are not readily found. nih.gov

Spectroscopic Identification Methods

Spectroscopic methods are crucial for the structural elucidation of chemical compounds. However, a comprehensive spectroscopic profile for this compound is not available in the surveyed literature.

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to analyze TNT and its more stable derivatives, but specific chemical shift data and coupling constants for this compound are not reported. asm.org The same applies to Infrared (IR) Spectroscopy, where characteristic absorption frequencies for this specific compound have not been detailed. dtic.mil

UV-Visible diode array detection is commonly coupled with HPLC for the analysis of TNT and its metabolites. nih.gov While the formation of intermediates during TNT degradation can be monitored by UV-Visible spectrometry, distinct and isolated spectra specifically attributed to this compound are not provided in the reviewed sources.

Advanced Characterization for Isomer Differentiation and Product Elucidation

The structural complexity and the presence of multiple functional groups in this compound (C_7H_9N_3O_4) necessitate the use of sophisticated analytical methods for its characterization. nih.gov The differentiation of this compound from its potential isomers and the elucidation of related products in complex matrices are significant challenges that researchers face. Advanced spectroscopic and chromatographic techniques provide the necessary tools to address these challenges.

While specific, detailed research findings on the advanced characterization of this compound are not extensively available in public literature, the analytical methodologies applied to its precursors and related nitrotoluene derivatives offer a clear framework for how such characterization would be approached. These methods are critical for distinguishing between closely related isomers and for identifying products that may arise from synthesis or metabolic processes.

Chromatographic Techniques for Isomer Separation:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of nitrotoluene isomers and their derivatives. The choice of stationary phase (column) and mobile phase composition is critical for achieving successful separation. For instance, a study on the separation of p-nitrotoluene and o-nitrotoluene isomers utilized a C18 bonded-phase column with a methanol (B129727) and water mobile phase. researchgate.net The optimal conditions were determined to be a 70:30 volume ratio of methanol to water, with UV detection at 278 nm and a flow rate of 1.0 mL/min. researchgate.net Such a method could be adapted for the separation of this compound from other potential reaction byproducts.

Table 1: Illustrative HPLC Conditions for Nitrotoluene Isomer Separation

| Parameter | Condition |

|---|---|

| Column | C18 bonded-phase (e.g., COSMO-SIL 5C18-AR-II) |

| Mobile Phase | Methanol : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 278 nm |

| Temperature | Room Temperature |

This table is based on conditions reported for the separation of p-nitrotoluene and o-nitrotoluene and serves as an example of a potential starting point for the analysis of this compound. researchgate.net

Mass Spectrometry for Isomer Differentiation and Product Identification:

Mass spectrometry (MS), particularly when coupled with a separation technique like gas chromatography (GC) or HPLC, is a powerful tool for identifying compounds and differentiating between isomers. The fragmentation patterns of isomers in a mass spectrometer can be distinct, providing a "fingerprint" for each compound.

Research on nitrotoluene isomers has shown that while their mass spectra can be very similar, subtle differences in fragment ion yields can be exploited for identification. researchgate.net For example, in the mass spectra of nitrotoluene isomers, the parent molecular ion is often the base peak, but the relative abundance of fragment ions can vary. researchgate.net Femtosecond time-resolved mass spectrometry (FTRMS) is an advanced technique that has been used to quantify nitrotoluene isomer mixtures by analyzing transient ion dynamics. researchgate.net

For the elucidation of products, such as determining if this compound has formed, mass spectrometry can identify the molecular weight of the compound of interest. The computed molecular weight of this compound is 199.16 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of a product with this molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.

Table 2: Exemplary ¹H NMR Data for Nitrotoluene Isomers in CDCl₃

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 4-Nitrotoluene (B166481) | 8.10 | d | Aromatic H |

| 7.31 | d | Aromatic H | |

| 2.46 | s | CH₃ | |

| 2,4-Dinitrotoluene (B133949) | 8.73 | d | Aromatic H |

| 8.41 | dd | Aromatic H | |

| 7.71 | d | Aromatic H | |

| 2.67 | s | CH₃ |

This table presents data for related nitrotoluene compounds to illustrate the type of information obtained from ¹H NMR spectroscopy. The exact chemical shifts for this compound would differ due to the presence of the hydroxylamino groups.

The combination of these advanced analytical techniques is essential for the rigorous characterization of this compound in a research setting. Chromatographic methods would first be employed to isolate the compound from a mixture, followed by mass spectrometry to determine its molecular weight and fragmentation pattern, and finally, NMR spectroscopy to definitively elucidate its structure and differentiate it from any isomers.

Role in Environmental Biotransformation and Remediation Research

Intermediate in Explosives Degradation Pathways

Microbial transformation of TNT typically commences with the sequential reduction of its three nitro groups. These reductive steps are catalyzed by a variety of non-specific nitroreductase enzymes found in a wide range of microorganisms. nih.govethz.ch 2,4-DHANT is formed through the reduction of two of TNT's nitro groups to hydroxylamino groups.

Under aerobic conditions, the microbial degradation of TNT can proceed through the formation of hydroxylamino derivatives. nih.gov Bacteria such as Pseudomonas species are known to be involved in this process. nih.govresearchgate.net For instance, Pseudomonas sp. strain TM15, an aerobic TNT biodegrader, has been shown to produce 2,4-DHANT, particularly under conditions of high cell density and low aeration, which lead to an oxygen deficit. cdnsciencepub.com

The initial steps involve the reduction of TNT to 2-hydroxylamino-4,6-dinitrotoluene (B1238210) (2-HADNT) and 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4-HADNT). Further reduction of these monohydroxylamine intermediates can lead to the formation of 2,4-DHANT. nih.gov However, aerobic bacteria are generally capable of reducing only two of the three nitro groups of TNT. The complete reduction of the third nitro group typically requires anaerobic conditions. ethz.ch The enzymes responsible are often "non-specific" NAD(P)H-dependent nitroreductases. nih.govethz.ch One such enzyme, a nitrobenzene (B124822) nitroreductase from Pseudomonas pseudoalcaligenes JS52, can transform TNT into its mono- and dihydroxylamino intermediates. nih.gov

Interactive Data Table: Key Aerobic Bacteria and Enzymes in 2,4-DHANT Formation

| Microorganism/Enzyme | Pathway Detail | Key Finding |

|---|---|---|

| Pseudomonas sp. strain TM15 | Produces 2,4-DHANT from TNT. | Production is enhanced under low oxygen conditions, demonstrating a link between aerobic metabolism and anaerobic-like intermediates. cdnsciencepub.com |

| Pseudomonas pseudoalcaligenes JS52 | A nitrobenzene nitroreductase transforms TNT to mono- and dihydroxylamino intermediates. | Highlights the role of non-specific nitroreductases in the initial stages of TNT degradation. nih.gov |

| Enterobacter cloacae | Possesses pentaerythritol (B129877) tetranitrate (PETN) reductase capable of reducing TNT. | This enzyme can also exhibit nitroreductase activity towards TNT, forming intermediates. nih.gov |

| Type I Nitroreductases | Oxygen-insensitive enzymes found in many enteric bacteria. | These enzymes are responsible for the reduction of nitroaromatics under aerobic conditions. cdnsciencepub.com |

Anaerobic conditions are highly conducive to the formation and further transformation of 2,4-DHANT. Under anoxia, the complete reduction of TNT's nitro groups to amino groups is possible, leading to the formation of 2,4,6-triaminotoluene (B1203909) (TAT). ethz.ch Several anaerobic bacteria, particularly from the genus Clostridium, play a significant role in these pathways. nih.gov

In these pathways, TNT is sequentially reduced, with 2,4-DHANT being a key intermediate. For example, Clostridium species can reduce TNT to hydroxylaminodinitrotoluenes, which are then further metabolized. nih.gov Studies with Clostridium acetobutylicum have shown that the transformation of dinitrotoluenes proceeds through the formation of hydroxylaminonitrotoluenes and subsequently dihydroxylaminotoluenes. osti.gov This suggests a similar pathway for TNT, where 2,4-DHANT is a central metabolite. The final reduction steps to TAT are catalyzed by enzymes found in organisms like Desulfovibrio sp. and Clostridium pasteurianum. ethz.ch

It has been proposed that the initial reaction in some clostridial systems could be mediated by carbon monoxide dehydrogenase, transforming TNT into 2-hydroxylamino-4,6-dinitrotoluene, 4-hydroxylamino-2,6-dinitrotoluene, and 2,4-dihydroxylamino-6-nitrotoluene. nih.gov

White-rot fungi, such as Phanerochaete chrysosporium, are capable of mineralizing TNT, a process that also involves the formation of reduced intermediates. nih.govresearchgate.net The initial steps in the fungal degradation of TNT involve the reduction of the nitro groups. nih.gov Mycelia of P. chrysosporium reduce TNT to a mixture of products including 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT), 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT), and 4-hydroxylamino-2,6-dinitrotoluene. nih.gov

Under ligninolytic conditions, these intermediates are further transformed. nih.gov A study on the biotransformation of TNT by P. chrysosporium revealed the initial formation of 2- and 4-HADNT, which were then successively transformed into other products. nih.gov While 2,4-DHANT is not always explicitly identified as a major accumulating product in fungal degradation, its formation is a logical step in the sequential reduction from TNT to aminodinitrotoluenes. The fungal degradation process is complex, involving both reductive and oxidative enzymes. researchgate.net

Implications for Contaminant Fate and Mobility

This compound is a highly reactive and unstable compound, particularly in the presence of oxygen. Its stability is a critical factor influencing its detection and concentration in environmental samples. Studies have shown that dihydroxylaminotoluenes decompose rapidly upon exposure to oxygen. osti.gov

The production of 2,4-DHANT is favored under anoxic or oxygen-limited conditions. Research with Pseudomonas sp. strain TM15 demonstrated that the accumulation of 2,4-DHANT was significantly higher at low aeration speeds (30 rpm) compared to high speeds (180 rpm), indicating that molecular oxygen inhibits its formation or promotes its rapid transformation. cdnsciencepub.com Supplying oxygen to the culture medium resulted in a remarkable decrease in 2,4-DHANT accumulation. cdnsciencepub.com This oxygen sensitivity means that in aerobic environments, 2,4-DHANT is likely to be a very transient intermediate with a short half-life.

The formation of 2,4-DHANT is a pivotal point in the degradation pathway of TNT, influencing the types of downstream products that are formed and their persistence in the environment. The subsequent reactions of 2,4-DHANT can lead to a variety of more stable, and sometimes more recalcitrant, compounds.

Under anaerobic conditions, 2,4-DHANT can be further reduced to 2,4,6-triaminotoluene (TAT). ethz.ch TAT itself is unstable in the presence of oxygen and can polymerize or bind to soil organic matter. nih.gov In some cases, 2,4-DHANT can undergo a Bamberger-like rearrangement, as seen in Clostridium acetobutylicum cell extracts, to form aminophenol-like structures. researchgate.net

Under both aerobic and anaerobic conditions, the hydroxylamino intermediates, including 2,4-DHANT, can undergo condensation reactions to form highly recalcitrant azoxytetranitrotoluenes. nih.govresearchgate.net These azoxy compounds are often considered dead-end products and contribute to the long-term persistence of TNT-derived contamination. The formation of these condensation products is a significant concern in bioremediation efforts, as they are often more difficult to degrade than the parent TNT molecule.

Interactive Data Table: Downstream Products of this compound and their Environmental Significance

| Downstream Product | Formation Condition | Environmental Significance |

|---|---|---|

| 2,4,6-Triaminotoluene (TAT) | Anaerobic | Can be a final reduction product, but is reactive and can bind to soil, potentially leading to immobilization of the contaminant. nih.govethz.ch |

| Aminodinitrotoluenes (e.g., 2-amino-4,6-dinitrotoluene, 4-amino-2,6-dinitrotoluene) | Aerobic and Anaerobic | Common intermediates formed from the reduction of hydroxylamino groups. Can be further degraded or persist. nih.govresearchgate.net |

| Diaminonitrotoluenes (e.g., 2,4-diamino-6-nitrotoluene) | Anaerobic | Represent a further step in the reduction pathway towards TAT. nih.gov |

| Azoxytetranitrotoluenes | Aerobic and Anaerobic | Formed via condensation of hydroxylamino intermediates. They are highly recalcitrant and contribute to the persistence of contamination. nih.govresearchgate.net |

| Aminophenol-like compounds | Anaerobic (e.g., in Clostridium) | Formed through rearrangement of 2,4-DHANT, representing an alternative transformation pathway. researchgate.net |

Assessment of Transformation Products' Properties in Remediation Contexts

Mutagenicity Studies of Hydroxylamino Intermediates

The mutagenic potential of intermediate compounds formed during the biotransformation of nitroaromatics like TNT is a significant area of concern in remediation research. While TNT itself is a known mutagen, studies on its metabolites have produced varied results. nih.gov Some research has indicated that the major microbial metabolites of TNT appear to be non-mutagenic and nontoxic. nih.gov For instance, one study using the Ames test found that while explosive-grade TNT was a frameshift mutagen, its primary microbial metabolites did not exhibit mutagenicity. nih.gov

However, this viewpoint is not universally held, and considerable evidence suggests that partially reduced intermediates, specifically hydroxylamino derivatives, are the actual ultimate or penultimate mutagenic agents. nih.gov The metabolic activation of TNT is believed to proceed through the stepwise reduction of its nitro groups, forming nitroso and hydroxylamino intermediates. asm.orgasm.org These reactive intermediates can interact with cellular components and oxygen, leading to macromolecular damage and oxidative stress, which may be a primary cause of TNT's toxic effects. researchgate.net

The hypothesis that hydroxylamino derivatives are key to mutagenicity is supported by studies on other nitroaromatic compounds. For example, research on dimethylnitramine (B1206159) demonstrated that its hydroxylation and subsequent nitroreduction to a hydroxylamino derivative were required for it to become a mutagenic agent. nih.gov Similarly, hydroxylamine (B1172632) itself has been shown to be mutagenic in vivo. nih.gov This body of evidence suggests that intermediates like this compound could be transient but potent mutagens, a critical consideration for any remediation process that allows for their accumulation.

Strategies for Complete Mineralization or Immobilization

Given the potential toxicity and mutagenicity of intermediates, the ultimate goal of remediation is either their complete mineralization to harmless inorganic compounds (like CO2, H2O, and mineral salts) or their permanent and stable immobilization within the environmental matrix. cswab.org

Complete Mineralization: Mineralization represents the ideal outcome, as it involves the complete breakdown of the contaminant. cswab.org Research has explored several avenues to achieve this for TNT and its derivatives:

Fungal Bioremediation: Ligninolytic fungi, such as Phanerochaete chrysosporium, have demonstrated the ability to mineralize TNT. asm.orgnih.gov These fungi excrete powerful, non-specific enzymes that can degrade the complex aromatic structure of TNT and its reduced intermediates. asm.orgnih.gov

Coupled Abiotic-Biotic Systems: Combining chemical and biological processes can significantly enhance mineralization. For example, a coupled system using a modified Fenton reaction (Fe³⁺ and H₂O₂) followed by the introduction of microbial biomass increased the mineralization of TNT from 47% to 80%. nih.gov Abiotic photo-Fenton reactions under acidic conditions have been shown to achieve complete TNT mineralization without biological assistance. nih.gov

Bacterial Metabolism: While often leading to partial reduction, some aerobic bacteria have shown the capability for complete mineralization. Certain strains can utilize TNT as a nitrogen source by removing nitro groups as nitrite. asm.orgnih.gov However, mineralization rates by bacteria are often very low. nih.govdtic.mil Under anaerobic conditions, the complete reduction of TNT to 2,4,6-triaminotoluene (TAT) can occur, but TAT often acts as a dead-end metabolite with minimal further mineralization. nih.gov

Immobilization: When complete mineralization is not readily achievable, immobilization offers an alternative strategy to mitigate risk. This approach focuses on binding the transformation products to soil components, reducing their bioavailability and mobility.

Binding to Humic Material: The primary strategy for immobilization involves the reduction of TNT's nitro groups to amino groups, forming compounds like 2-amino-4,6-dinitrotoluene, 4-amino-2,6-dinitrotoluene, and ultimately 2,4,6-triaminotoluene. researchgate.net These amino derivatives can bind irreversibly to soil components like clay and organic humic material. asm.orgresearchgate.net This process effectively sequesters the contaminants, preventing them from leaching into groundwater or being taken up by organisms. Remediation techniques such as composting and land farming are often designed to facilitate this reduction and subsequent immobilization. asm.org

Q & A

Q. Methodological

Abiotic controls : Monitor non-enzymatic degradation of intermediates in sterile media.

Time-course sampling : Track intermediate concentrations to distinguish transient vs. stable products.

Enzyme activity assays : Use cell-free extracts to isolate enzymatic steps (e.g., CO dehydrogenase in C. thermoaceticum catalyzes TNT reduction to hydroxylamino derivatives).

Cross-validation : Combine HPLC retention data, UV-Vis spectra, and MS fragmentation patterns to avoid misidentification .

What kinetic parameters define enzymatic reduction of TNT to 2,4-DHANT?

Advanced

For purified CO dehydrogenase from C. thermoaceticum, the apparent Km for TNT is 165 ± 43 μM , with a turnover number (kcat) of 400 ± 94 s⁻¹ . Cyanide inhibition studies confirm that CODH’s TNT reduction activity is mechanistically linked to its CO/CO₂ redox function. Competitive inhibitors like cyanide (IC₅₀ ~10 μM) can help probe active-site interactions .

Why do some studies fail to observe further metabolism of 2,4-DHANT in cell cultures?

Advanced

In whole-cell systems, metabolic activity halts at 2,4-DHANT due to enzyme inactivation under prolonged anaerobic conditions or substrate inhibition . In contrast, cell extracts maintain activity longer, enabling reduction to aminohydroxylaminotoluenes and diamino derivatives. Researchers should compare cell viability , extract stability , and redox cofactor availability across experimental setups .

How does the position of nitro groups influence TNT reduction to 2,4-DHANT?

Advanced

Nitro group reduction follows a para > ortho > meta reactivity hierarchy. In TNT, the para-nitro group (position 4) is reduced first, forming 4-hydroxylamino-2,6-dinitrotoluene, followed by the ortho-nitro group (position 2) to yield 2,4-DHANT. Substituent effects (e.g., methyl groups) stabilize hydroxylamine intermediates, preventing premature aromatic ring cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.